molecular formula C9H5N3O2S B13094495 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione

2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione

Cat. No.: B13094495
M. Wt: 219.22 g/mol
InChI Key: FEYMYSVBFHUWJC-UHFFFAOYSA-N
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Description

2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiazoloisoindoles, which are known for their diverse biological activities and potential as therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate isoindole derivative with a thiazole precursor under specific conditions. For instance, the reaction may involve the use of orthophenylenediamine and orthophthalaldehyde, followed by alkylation and subsequent cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted thiazoloisoindole derivatives.

Scientific Research Applications

2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazoloisoindole derivatives and related heterocyclic compounds such as:

Uniqueness

What sets 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione apart is its unique structural framework, which combines the thiazole and isoindole moieties

Properties

Molecular Formula

C9H5N3O2S

Molecular Weight

219.22 g/mol

IUPAC Name

2-aminopyrrolo[3,4-f][1,3]benzothiazole-5,7-dione

InChI

InChI=1S/C9H5N3O2S/c10-9-11-5-1-3-4(2-6(5)15-9)8(14)12-7(3)13/h1-2H,(H2,10,11)(H,12,13,14)

InChI Key

FEYMYSVBFHUWJC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1N=C(S3)N)C(=O)NC2=O

Origin of Product

United States

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